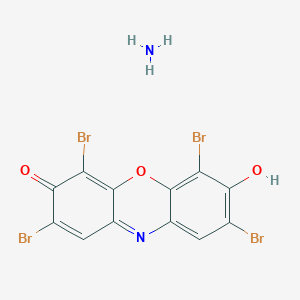
azane;2,4,6,8-tetrabromo-7-hydroxyphenoxazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azane;2,4,6,8-tetrabromo-7-hydroxyphenoxazin-3-one, also known as Lackmoid, is a chemical compound with the molecular formula C12H3Br4NO3.H3N. It is a derivative of phenoxazinone and is characterized by the presence of four bromine atoms and a hydroxyl group on the phenoxazinone core. This compound is known for its vibrant blue color and is commonly used as a pH indicator in various chemical applications.
Preparation Methods
The synthesis of azane;2,4,6,8-tetrabromo-7-hydroxyphenoxazin-3-one involves multiple steps. One common synthetic route starts with the bromination of phenoxazinone, followed by the introduction of the hydroxyl group. The reaction conditions typically involve the use of bromine as the brominating agent and a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature and pH conditions to ensure the selective bromination of the phenoxazinone core.
Industrial production methods for this compound may involve large-scale bromination reactions using automated reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is also common to obtain high-purity this compound.
Chemical Reactions Analysis
Azane;2,4,6,8-tetrabromo-7-hydroxyphenoxazin-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can lead to the removal of bromine atoms or the conversion of the hydroxyl group to other functional groups.
Substitution: The bromine atoms in the compound can be substituted with other halogens or functional groups using suitable reagents and catalysts.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or iodine. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Azane;2,4,6,8-tetrabromo-7-hydroxyphenoxazin-3-one has a wide range of scientific research applications:
Chemistry: It is used as a pH indicator due to its color-changing properties in different pH environments.
Biology: The compound is used in various staining techniques to visualize cellular components under a microscope.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the manufacturing of dyes and pigments, as well as in analytical chemistry for titration and other quantitative analyses.
Mechanism of Action
The mechanism of action of azane;2,4,6,8-tetrabromo-7-hydroxyphenoxazin-3-one involves its interaction with specific molecular targets and pathways. The compound’s bromine atoms and hydroxyl group play a crucial role in its reactivity and interaction with other molecules. For example, the hydroxyl group can form hydrogen bonds with target molecules, while the bromine atoms can participate in halogen bonding and other non-covalent interactions.
Comparison with Similar Compounds
Azane;2,4,6,8-tetrabromo-7-hydroxyphenoxazin-3-one can be compared with other phenoxazinone derivatives, such as:
2,4,6,8-tetrabromo-7-hydroxyphenoxazin-3-one: Similar in structure but may have different substituents on the phenoxazinone core.
2,4,6,8-tetrachloro-7-hydroxyphenoxazin-3-one: Contains chlorine atoms instead of bromine, leading to different chemical and physical properties.
2,4,6,8-tetraiodo-7-hydroxyphenoxazin-3-one: Contains iodine atoms, which can affect its reactivity and applications.
The uniqueness of this compound lies in its specific combination of bromine atoms and a hydroxyl group, which confer distinct chemical properties and applications compared to its analogs.
Properties
Molecular Formula |
C12H6Br4N2O3 |
|---|---|
Molecular Weight |
545.80 g/mol |
IUPAC Name |
azane;2,4,6,8-tetrabromo-7-hydroxyphenoxazin-3-one |
InChI |
InChI=1S/C12H3Br4NO3.H3N/c13-3-1-5-11(7(15)9(3)18)20-12-6(17-5)2-4(14)10(19)8(12)16;/h1-2,18H;1H3 |
InChI Key |
FSPQQBZXXZWDPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=C(C(=C1Br)O)Br)OC3=C(C(=O)C(=CC3=N2)Br)Br.N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















